3-(8-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile
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Overview
Description
3-(8-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile is a heterocyclic compound that features an imidazo[1,2-a]pyridine core with a chloro substituent at the 8-position and a benzonitrile group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. For instance, the reaction can be carried out in ethyl acetate with tert-butyl hydroperoxide (TBHP) as an oxidant, leading to the formation of the imidazo[1,2-a]pyridine core .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(8-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.
Cyclization Reactions: The imidazo[1,2-a]pyridine core can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Oxidizing Agents: TBHP is commonly used for oxidation reactions.
Nucleophiles: Various nucleophiles can be used for substitution reactions, such as amines or thiols.
Catalysts: Transition metal catalysts, such as palladium or copper, can facilitate many of these reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
3-(8-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of pharmaceutical agents, particularly those targeting neurological and infectious diseases.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3-(8-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary but often include binding to active sites or altering the function of target proteins .
Comparison with Similar Compounds
Similar Compounds
3-Bromoimidazo[1,2-a]pyridine: Similar in structure but with a bromo substituent instead of chloro.
N-(Pyridin-2-yl)amides: These compounds share the pyridine core and have similar applications in medicinal chemistry.
Uniqueness
3-(8-Chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. The presence of the chloro group can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .
Properties
Molecular Formula |
C14H8ClN3 |
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Molecular Weight |
253.68 g/mol |
IUPAC Name |
3-(8-chloroimidazo[1,2-a]pyridin-2-yl)benzonitrile |
InChI |
InChI=1S/C14H8ClN3/c15-12-5-2-6-18-9-13(17-14(12)18)11-4-1-3-10(7-11)8-16/h1-7,9H |
InChI Key |
GZMXSTJOPUKONT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CN3C=CC=C(C3=N2)Cl)C#N |
Origin of Product |
United States |
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